molecular formula C10H13BrO3 B8443775 2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

Cat. No. B8443775
M. Wt: 261.11 g/mol
InChI Key: KONREKMJTLINOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

2-bromo-1,3-dimethoxy-5-(methoxymethyl)benzene

InChI

InChI=1S/C10H13BrO3/c1-12-6-7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,6H2,1-3H3

InChI Key

KONREKMJTLINOW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mesyl chloride (34.5 mL, 446 mmol) was added to a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (100 g, 405 mmol) and triethylamine (67.5 mL, 484 mmol) in 1.2-dimethoxyethane (1000 mL) while cooling with ice, and the reaction mixture was stirred for 30 minutes. After adding a 28% sodium methoxide in methanol (350 mL, 1.72 mol) to the reaction mixture, it was further stirred for 3 hours at room temperature. Upon completion of the reaction, toluene (1000 mL) and water (1000 mL) were added to the reaction mixture, the aqueous layer was removed, and the organic extract was washed with water (1000 mL), 1N hydrochloric acid (500 mL) and water (500 mL) in that order and concentrated under reduced pressure to afford 105 g of the title compound as a colorless oil (99.5% yield).
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
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0 (± 1) mol
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reactant
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Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
99.5%

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in oil; 24.7 g) was added to a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (118.8 g) in N,N-dimethylformamide (960 mL) while cooling with ice, and after stirring for 10 minutes, iodomethane (41.7 mL) was added dropwise, the temperature was increased to room temperature and stirring was continued for 1 hour. The obtained reaction mixture was poured into ice water (2.5 L), extraction was performed with ethyl acetate, the extract was washed with brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography and the title compound (121.3 g) was obtained as a colorless oil from the n-hexane:ethyl acetate (4:1) fraction.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Under cooling in an ice water bath, to a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (118.8 g) in N,N-dimethylformamide (960 mL) was added sodium hydride (60% oily; 24.7 g), and the mixture was stirred for 10 minutes. To this iodomethane (41.7 mL) was dropped. Thereafter, the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into ice water (2.5 L), and extracted with ethyl acetate. The resulting organic layer was washed with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography, and from a fraction of n-hexane:ethyl acetate (4:1), 121.3 g of a title compound was obtained as colorless oil.
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Four

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